2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone
Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone is an organic compound that features a dichlorobenzyl group attached to a sulfanyl group, which is further connected to an ethanone moiety with a piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Dichlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the dichlorobenzyl sulfanyl intermediate.
Attachment of the Piperidinyl Ethanone Moiety: The intermediate is then reacted with 1-(piperidin-1-yl)ethanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of sulfanyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group can participate in redox reactions. The piperidinyl moiety may enhance the compound’s ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole hydrochloride: This compound shares the dichlorobenzyl sulfanyl moiety but differs in the attached heterocycle.
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: This compound also contains the dichlorobenzyl sulfanyl group but has a different core structure.
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidinyl ethanone moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NOS/c15-12-5-4-6-13(16)11(12)9-19-10-14(18)17-7-2-1-3-8-17/h4-6H,1-3,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGUAYSZJWJSJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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